[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate
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Overview
Description
The compound [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[111101,506,11]pentadecan-9-yl] benzoate is a complex organic molecule with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic structure.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst.
Benzoate formation: The final step involves the esterification of the compound with benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the acetoxy groups back to hydroxyl groups.
Substitution: The acetoxy and benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s reactivity and functional groups allow it to be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its multiple functional groups provide opportunities for modification and optimization of biological activity.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate involves its interaction with specific molecular targets. The compound’s multiple hydroxyl and acetoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-8,10,12-triacetyloxy-2,6-dihydroxy-9-isopropenyl-3,7,13-trimethyl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate
- [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-9,10,12-triacetyloxy-2,6-dihydroxy-9-isopropenyl-3,7,13-trimethyl-14-oxatetracyclo[11.1.1.0~1,5~.0~6,11~]pentadecane-8,15-diyl dibenzoate
Uniqueness
The uniqueness of [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate lies in its specific arrangement of functional groups and stereochemistry. This configuration provides unique reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C33H42O12 |
---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate |
InChI |
InChI=1S/C33H42O12/c1-15(2)32(44-28(38)21-12-10-9-11-13-21)25(41-18(5)34)17(4)31(40)22-14-16(3)24(37)33(22)29(39)30(8,45-33)26(42-19(6)35)23(31)27(32)43-20(7)36/h9-13,16-17,22-27,29,37,39-40H,1,14H2,2-8H3/t16-,17+,22-,23-,24-,25-,26-,27+,29+,30+,31-,32-,33+/m0/s1 |
InChI Key |
LZUPONYGHMLQEQ-XIBSZNTPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1O)O4)O)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O |
Canonical SMILES |
CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1O)O4)O)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O |
Origin of Product |
United States |
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